molecular formula C15H12N4O2 B1522647 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338688-22-4

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1522647
CAS RN: 1338688-22-4
M. Wt: 280.28 g/mol
InChI Key: NMASXQCMUBAFJG-UHFFFAOYSA-N
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Description

“1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid” is a compound with the CAS Number: 1338688-22-4 . It has a molecular weight of 280.29 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H12N4O2/c20-15(21)13-14(12-6-8-16-9-7-12)19(18-17-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid” were not found in the available resources, triazole compounds are known for their versatile biological activities and ability to bind with a variety of enzymes and receptors in the biological system .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 280.29 . The Inchi Code for this compound provides a specific description of its molecular structure .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles are widely recognized for their role in drug discovery due to their versatility and presence in many pharmaceutical compounds. The unique structure of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid could potentially be exploited to develop new therapeutic agents with specific biological targets .

Antimicrobial Activities

These compounds have demonstrated efficacy against various strains of bacteria and fungi. The specific compound may be tested for antimicrobial activities against pathogens like Candida albicans and Rhizopus oryzae, as similar triazole derivatives have shown promising results .

Organic Synthesis

Triazoles serve as key intermediates in organic synthesis. The benzyl and pyridinyl groups present in this compound could offer unique reactivity patterns that can be utilized in constructing complex organic molecules .

Polymer Chemistry

In polymer chemistry, triazoles can be used to create polymers with specific properties. The compound’s structure could be incorporated into polymers to enhance their stability or to introduce new functionalities .

Supramolecular Chemistry

The triazole ring can engage in hydrogen bonding and other non-covalent interactions, making it useful in supramolecular chemistry for building larger molecular assemblies .

Bioconjugation

Triazoles are often used in bioconjugation strategies to attach biomolecules to various substrates or to each other. The benzyl and pyridinyl groups could provide additional points of attachment or specificity .

Fluorescent Imaging

Some triazoles exhibit fluorescent properties that can be utilized in imaging applications. The specific electronic structure of this compound might allow it to serve as a fluorescent probe or tag .

Materials Science

Due to their thermal stability and robustness, triazoles are explored in materials science for creating new materials with desirable properties such as conductivity or resilience .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

While specific future directions for this compound were not found in the available resources, the ongoing research on triazole derivatives, due to their versatile biological activities, suggests potential future investigations in this area .

properties

IUPAC Name

1-benzyl-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(21)13-14(12-6-8-16-9-7-12)19(18-17-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMASXQCMUBAFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

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